molecular formula C21H26N2O4S B2866431 N-(2,3-DIMETHYLPHENYL)-1-(4-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE CAS No. 510722-47-1

N-(2,3-DIMETHYLPHENYL)-1-(4-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B2866431
CAS No.: 510722-47-1
M. Wt: 402.51
InChI Key: NMIFHOPBRHITRI-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-1-(4-Methoxybenzenesulfonyl)piperidine-4-carboxamide (CAS 510722-47-1) is a synthetic carboxamide-sulfonamide compound with a molecular formula of C21H26N2O4S and a molecular weight of 402.51 g/mol . This chemical is provided for research purposes, specifically for investigating the inhibition of human carbonic anhydrase (hCA) enzymes. It has shown notable activity and selectivity against tumor-associated isoforms, such as hCA IX and XII, which are critical targets in oncology research due to their role in regulating pH and supporting the survival of cancer cells in hypoxic tumor environments . In studies, this compound demonstrated a Ki value of 7.4 nM against hCA IX and 3.9 nM against hCA XII, indicating potent inhibitory activity against these cancer-related isoforms . The compound's mechanism of action involves the sulfonamide group coordinating with the zinc ion in the active site of carbonic anhydrases, while the carboxamide tail contributes to selectivity, making it a valuable tool for developing novel anticancer strategies . Available with a purity of 90% or higher, this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-15-5-4-6-20(16(15)2)22-21(24)17-11-13-23(14-12-17)28(25,26)19-9-7-18(27-3)8-10-19/h4-10,17H,11-14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIFHOPBRHITRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIMETHYLPHENYL)-1-(4-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.

    Attachment of the Aromatic Substituents: The aromatic substituents (2,3-dimethylphenyl and 4-methoxyphenyl) can be introduced through coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIMETHYLPHENYL)-1-(4-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-DIMETHYLPHENYL)-1-(4-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Core Backbone Variations

  • Piperidine vs. Acetamide Backbones :
    The target compound’s piperidine ring confers rigidity and stereochemical complexity compared to simpler acetamide derivatives like 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide (). Piperidine derivatives often exhibit enhanced binding to biological targets due to conformational restraint, whereas acetamides (e.g., dimethenamid, alachlor) are commonly optimized for herbicidal activity .

  • Sulfonamide vs. Chloro Substituents :
    The 4-methoxybenzenesulfonyl group in the target compound differs from chloro-substituted analogs (e.g., pretilachlor , ). Sulfonamides generally improve solubility and metabolic stability, while chloro groups enhance electrophilicity and pesticidal activity .

Substituent Effects

  • Aryl Groups: The 2,3-dimethylphenyl group in the target compound is shared with 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide ().
  • This contrasts with the electron-withdrawing chloro substituents in alachlor (), which enhance reactivity in herbicidal mechanisms .

Biological Activity

N-(2,3-Dimethylphenyl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C19H22N2O3SC_{19}H_{22}N_{2}O_{3}S, with a molecular weight of approximately 366.45 g/mol. The structure features a piperidine ring substituted with both a sulfonyl group and a carboxamide, which are critical for its biological activity.

Key Structural Features

FeatureDescription
Piperidine Ring Central structure influencing pharmacodynamics
Sulfonyl Group Enhances solubility and receptor binding
Carboxamide Group Potential for hydrogen bonding with biological targets

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound may interact with specific receptors, influencing their activity and downstream signaling pathways.
  • Enzyme Inhibition : It has been suggested that this compound could inhibit key enzymes involved in metabolic processes, similar to other piperazine derivatives that inhibit human acetylcholinesterase .
  • Signal Transduction Modulation : The compound may alter signal transduction pathways within cells, leading to various physiological effects.

Study 1: Acetylcholinesterase Inhibition

A study investigating the inhibition of human acetylcholinesterase by piperazine derivatives found that compounds with similar structural motifs to this compound exhibited significant binding at both the peripheral anionic site and catalytic sites. This suggests potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's .

Study 2: Anticancer Activity

Research has indicated that compounds with similar sulfonamide functionalities have shown anticancer properties. For instance, derivatives targeting specific cancer cell lines demonstrated cytotoxic effects through apoptosis induction . This highlights the potential of this compound in cancer therapy.

Study 3: Anti-inflammatory Effects

Preliminary studies suggest that related compounds may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Such activities could position this compound as a candidate for treating inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparative analysis with structurally related compounds is presented below:

Compound NameBiological ActivityReference
N-(3,5-Dimethylphenyl)-2-(3-((4-Methoxyphenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)acetamideAcetylcholinesterase inhibitor
N-(2,5-Dimethylphenyl)-2-[3-(4-Methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamideAnticancer properties
3-(3,4-Difluorophenyl)-N-(1-(6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazin-2-yl)ethyl)propanamideNeuroprotective effects

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